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N-Demethylnarwedine -

N-Demethylnarwedine

Catalog Number: EVT-1582303
CAS Number:
Molecular Formula: C16H17NO3
Molecular Weight: 271.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-Demethylnarwedine is a benzazepine.
Overview

N-Demethylnarwedine is a significant alkaloid belonging to the Amaryllidaceae family, which includes various medicinally important compounds. It is a precursor in the biosynthesis of galanthamine, a well-known treatment for Alzheimer's disease. The compound is characterized by its complex molecular structure and unique biosynthetic pathway, making it an interesting subject for research in natural product chemistry.

Source

N-Demethylnarwedine is primarily derived from plants within the Amaryllidaceae family, particularly from species such as Narcissus pseudonarcissus and Galanthus spp. These plants are known for their rich alkaloid content, which includes various derivatives of norbelladine, from which N-demethylnarwedine is synthesized through enzymatic reactions involving cytochrome P450 enzymes and norbelladine synthase/reductase .

Classification

N-Demethylnarwedine can be classified as an alkaloid due to its nitrogen-containing structure and its derivation from plant sources. It falls under the category of benzylisoquinoline alkaloids, which are characterized by their complex aromatic structures and diverse biological activities .

Synthesis Analysis

Methods

The synthesis of N-demethylnarwedine involves several key enzymatic steps. Initially, norbelladine is produced from the condensation of 3,4-dihydroxybenzaldehyde and tyramine. This reaction is catalyzed by norbelladine synthase, an enzyme identified in Narcissus species . Following this, norbelladine undergoes methylation and oxidation reactions facilitated by cytochrome P450 enzymes to yield N-demethylnarwedine.

Technical Details

  1. Enzymatic Reactions: The biosynthesis begins with the formation of norbelladine from its precursors.
  2. Methylation: Norbelladine is methylated to form 4'-O-methylnorbelladine.
  3. Oxidation: The methylated compound is then oxidized to produce N-demethylnarwedine.
  4. Reduction: N-demethylnarwedine can further be reduced to yield N-demethylgalanthamine, which is then methylated to produce galanthamine itself .
Molecular Structure Analysis

Structure

N-Demethylnarwedine has a complex molecular structure featuring multiple rings and functional groups characteristic of alkaloids. Its structure can be represented as follows:

  • Molecular Formula: C₁₄H₁₅N
  • Molecular Weight: Approximately 211.28 g/mol

Data

The compound exhibits specific spectral characteristics that can be analyzed through techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which confirm its structural integrity during synthesis and extraction processes .

Chemical Reactions Analysis

Reactions

N-Demethylnarwedine participates in various chemical reactions that are crucial for its biosynthetic pathway:

  1. Phenol-Coupling Reaction: This reaction leads to the formation of a dienone intermediate, which subsequently cyclizes to form N-demethylnarwedine.
  2. Oxidative Coupling: Enzymatic oxidative coupling reactions involving cytochrome P450 contribute to the structural modifications leading to N-demethylnarwedine.
  3. Reduction Reactions: The compound can be reduced to form other derivatives such as N-demethylgalanthamine .

Technical Details

The reactions are typically catalyzed by specific enzymes that ensure selectivity and efficiency in the transformation processes, highlighting the intricate nature of plant secondary metabolism.

Mechanism of Action

Process

The mechanism of action for N-demethylnarwedine primarily revolves around its role as a precursor in the biosynthesis of galanthamine. It undergoes several transformations involving methylation and reduction steps that modify its structure and enhance its biological activity.

Data

Studies have shown that the enzymatic pathways leading to N-demethylnarwedine involve multiple steps that are tightly regulated within plant cells, ensuring the efficient production of this important alkaloid precursor .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard conditions but sensitive to light and heat.
  • Reactivity: Reacts with various reagents during methylation and oxidation processes.

Relevant data on these properties can be obtained through experimental studies involving chromatography and spectrometry techniques .

Applications

Scientific Uses

N-Demethylnarwedine has significant implications in medicinal chemistry due to its role in synthesizing galanthamine, which is utilized for treating cognitive disorders such as Alzheimer's disease. Research continues into its potential antiviral properties and other therapeutic applications within pharmacology . Additionally, understanding its biosynthetic pathway may lead to biotechnological applications in producing this compound through microbial synthesis or plant cell cultures.

Biosynthesis and Metabolic Pathways of N-Demethylnarwedine

Norbelladine-Dependent Alkaloid Biosynthesis in Amaryllidaceae

The biosynthesis of N-demethylnarwedine is embedded within the specialized metabolic framework of Amaryllidaceae plants, which utilizes norbelladine as the universal precursor for over 300 structurally diverse alkaloids. This pathway originates from the convergence of two primary metabolic streams:

  • Tyramine (derived from tyrosine decarboxylation)
  • 3,4-Dihydroxybenzaldehyde (synthesized via phenylalanine metabolism through intermediates like trans-cinnamic acid, p-hydroxycinnamic acid, and 3,4-dihydroxycinnamic acid) [10]

Enzymatic condensation of these precursors yields norcraugsodine, which is subsequently reduced to norbelladine—the foundational scaffold for all Amaryllidaceae alkaloids. This reduction is catalyzed by short-chain dehydrogenase/reductases (SDRs), as demonstrated in Narcissus species [5] [7]. Crucially, norbelladine undergoes O-methylation at the 4′-position via norbelladine 4′-O-methyltransferase (N4OMT), producing 4′-O-methylnorbelladine. This methylation is cation-dependent and represents the first committed step toward N-demethylnarwedine and galanthamine biosynthesis [10].

Oxidative Coupling Mechanisms: Para-Ortho' Phenolic Coupling as a Key Step

The defining structural rearrangement in N-demethylnarwedine biosynthesis is an intramolecular para-ortho' phenolic coupling of 4′-O-methylnorbelladine. This reaction is catalyzed by a cytochrome P450 monooxygenase, CYP96T1, identified in Narcissus sp. aff. pseudonarcissus. CYP96T1 exhibits remarkable regioselectivity:

  • Primary activity (~99%): para-para' coupling (yielding noroxomaritidine for haemanthamine/crinine alkaloids)
  • Secondary activity (<1%): para-ortho' coupling (yielding N-demethylnarwedine)

Table 1: Enzymatic Activities of CYP96T1 in Phenolic Coupling

SubstrateCoupling TypePrimary ProductRelative Activity (%)
4′-O-Methylnorbelladinepara-para'Noroxomaritidine>99%
4′-O-Methylnorbelladinepara-ortho'N-Demethylnarwedine<1%

This marginal yet biologically critical activity positions CYP96T1 as the gateway enzyme for galanthamine-type alkaloid biosynthesis. The coupling generates the signature 6H-benzofuro[3a,3,2-ef][2]benzazepine core of N-demethylnarwedine [8].

Role of 4′-O-Methylnorbelladine as a Central Intermediate

4′-O-Methylnorbelladine serves as the central metabolic branch point for Amaryllidaceae alkaloid diversity. Its fate is determined by regiospecific oxidative coupling:

  • para-para' coupling → Noroxomaritidine → Haemanthamine/crinine alkaloids
  • ortho-para' coupling → Norpluviine → Lycorine alkaloids
  • para-ortho' coupling → N-Demethylnarwedine → Galanthamine alkaloids [1] [6]

Radiolabeling studies confirm that 4′-O-methylnorbelladine is incorporated into N-demethylnarwedine and subsequently galanthamine in Leucojum aestivum and Narcissus species. The marginal yield of N-demethylnarwedine by CYP96T1 suggests either:

  • Tissue-specific expression of auxiliary coupling enzymes
  • Allosteric regulation enhancing para-ortho' coupling efficiency in planta
  • Compartmentalization directing flux toward galanthamine biosynthesis [10]

Enzymatic Reduction to Norgalanthamine and Subsequent Methylation

Following phenolic coupling, N-demethylnarwedine undergoes stereoselective reduction at its ketone group (C-12) to form ()-norgalanthamine. This reaction is catalyzed by NADPH-dependent reductases belonging to the aldo-keto reductase (AKR) or short-chain dehydrogenase/reductase (SDR) families. Although the specific reductase for this step remains uncharacterized, SDRs with activity toward analogous alkaloids (e.g., noroxomaritidine reductase) have been identified in Narcissus [5] [7].

The final step in galanthamine biosynthesis is N-methylation of norgalanthamine. This reaction is catalyzed by an S-adenosylmethionine (SAM)-dependent N-methyltransferase, introducing a methyl group at the nitrogen atom (C-12b). This enzyme completes the synthesis of bioactive galanthamine from N-demethylnarwedine-derived intermediates [1] [10].

Compartmentalization of Biosynthetic Enzymes in Plant Tissues

The biosynthesis of N-demethylnarwedine is spatially organized across cellular and tissue compartments:

  • Bulb-Specific Localization: Highest concentrations of N-demethylnarwedine and galanthamine occur in bulbs, correlating with elevated expression of N4OMT and CYP96T1 transcripts. Transcriptomic analyses of Narcissus show bulb-specific co-expression of these genes [10].
  • Vacuolar Storage: Immature alkaloids, including acidic intermediates, accumulate in vacuoles. Membrane transporters likely shuttle intermediates between organelles [6].
  • Enzyme Complexing: Metabolic channeling may occur via protein-protein interactions between N4OMT, CYP96T1, and reductases. This complexing would enhance flux through the low-yield para-ortho' coupling step [10].

Table 2: Tissue Distribution of N-Demethylnarwedine Pathway Enzymes in Amaryllidaceae

EnzymePrimary Tissue LocalizationSubcellular CompartmentTranscript Co-Expression Partners
N4OMTBulb, basal leafCytosolCYP96T1, noroxomaritidine reductase
CYP96T1Bulb, floral tissuesEndoplasmic reticulumN4OMT, SDR reductases
N-Demethylnarwedine reductaseBulb, rootsCytosolCYP96T1, SAM-dependent N-methyltransferase

Regulatory Mechanisms of Alkaloid Production in Nerine spp.

Nerine species employ multilayered regulatory strategies to control N-demethylnarwedine biosynthesis:

  • Transcriptional Control: Jasmonate signaling upregulates N4OMT and CYP96T1 expression. MYB and bHLH transcription factors bind promoters of alkaloid genes, as inferred from homologous systems [2] [6].
  • Developmental Regulation: Alkaloid levels peak during bulb maturation and early flowering. In Nerine bowdenii, N-demethylnarwedine accumulation coincides with floral stalk emergence [1].
  • Environmental Modulation: Drought stress enhances galanthamine pathway flux, while nutrient excess suppresses it. Light intensity regulates phenylpropanoid precursor availability [6].
  • Feedback Inhibition: Galanthamine or late-stage intermediates may inhibit N4OMT or CYP96T1, though direct evidence remains limited [10].

Properties

Product Name

N-Demethylnarwedine

IUPAC Name

(1S,12S)-9-methoxy-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-one

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

InChI

InChI=1S/C16H17NO3/c1-19-12-3-2-10-9-17-7-6-16-5-4-11(18)8-13(16)20-15(12)14(10)16/h2-5,13,17H,6-9H2,1H3/t13-,16-/m0/s1

InChI Key

YDTYNIAJZIKMST-BBRMVZONSA-N

Canonical SMILES

COC1=C2C3=C(CNCCC34C=CC(=O)CC4O2)C=C1

Isomeric SMILES

COC1=C2C3=C(CNCC[C@]34C=CC(=O)C[C@@H]4O2)C=C1

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